
1,4,7,10-Tetraaza-2,6-pyridinophane
Overview
Description
1,4,7,10-Tetraaza-2,6-pyridinophane (commonly abbreviated as pyclen, IUPAC name: 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) is a macrocyclic tetraazapyridinophane with the molecular formula C₁₁H₁₈N₄ and a monoisotopic mass of 206.153147 g/mol . Its structure consists of a 12-membered macrocyclic ring fused with a pyridine moiety, creating a bicyclic framework with four nitrogen donors positioned at the 1,4,7,10 positions . This unique architecture confers distinct coordination properties, enabling strong binding to transition metals (e.g., Fe³⁺, Cu²⁺) and lanthanides (e.g., Tb³⁺, Tm³⁺) .
Pyclen has been studied for over three decades, with early work by D.H. Busch and others exploring its metal complexes . Recent applications span biomedical fields, including:
- Antioxidant therapy: Pyclen derivatives mitigate metal-induced oxidative stress in neurodegenerative diseases by sequestering redox-active metals like copper .
- Imaging agents: Pyclen-based ligands exhibit high quantum yields in lanthanide luminescence, making them candidates for magnetic resonance imaging (MRI) contrast agents .
- Amyloid disaggregation: Pyclen derivatives destabilize β-amyloid aggregates linked to Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraaza-2,6-pyridinophane typically involves the reaction of tert-butyl bromoacetate with the compound in dry acetonitrile. The reaction is facilitated by the presence of potassium carbonate as a base . The commercially available tert-butyl bromoacetate (0.27 g, 1.40 mmol, 0.20 ml, 2.2 equivalent) is dissolved in dry acetonitrile and added dropwise to the acetonitrile solution (30 ml) of 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene-13-methoxy (0.15 g, 0.63 mmol, 1 equivalent) and potassium carbonate (0.26 g, 1.89 mmol, 3 equivalent) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by maintaining the reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraaza-2,6-pyridinophane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as Mn(II), Fe(II), Fe(III), Co(II), and Ni(II).
Substitution: Reacts with tert-butyl bromoacetate in the presence of potassium carbonate.
Common Reagents and Conditions
Reagents: Tert-butyl bromoacetate, potassium carbonate, dry acetonitrile.
Conditions: Reactions are typically carried out in dry acetonitrile at room temperature.
Major Products
Scientific Research Applications
1,4,7,10-Tetraaza-2,6-pyridinophane, also known as pyclen, is a macrocyclic compound with a 12-membered ring containing four nitrogen atoms and two pyridine units. It is known for forming stable complexes with metal ions. Pyclen's structure makes it a versatile ligand in coordination chemistry, particularly in forming metal complexes. This compound has applications in diagnostic imaging, therapeutic applications, nanoparticle engineering, and catalysis.
Scientific Research Applications
Diagnostic Imaging
this compound can be used as a ligand for metal ion-based MRI and PET contrast agents.
Therapeutic Applications
This compound has potential uses in radical scavenging and metal chelation. Researchers have explored its derivatives as potential therapeutics for neurodegenerative diseases involving oxidative stress .
Nanoparticle Engineering
this compound can be immobilized onto dense silica nanoparticles for various applications.
Catalysis
Pyclen can be used as a ligand in metal complexes for various catalytic reactions. Iron complexes of this compound have demonstrated significant catalytic activity in organic transformations.
Chemical Properties and Reactions
This compound undergoes several chemical reactions, including complexation and substitution.
Complexation
It forms stable complexes with metal ions such as Mn(II), Fe(II), Fe(III), Co(II), and Ni(II). TREN's ability to form stable complexes with various metal ions makes it a valuable tool in coordination chemistry. Studying these complexes helps scientists understand the fundamental principles of metal-ligand interactions and their influence on properties like stability, reactivity, and electronic structure.
Substitution
It reacts with tert-butyl bromoacetate in the presence of potassium carbonate. Reactions are typically carried out in dry acetonitrile at room temperature.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraaza-2,6-pyridinophane involves its ability to form stable complexes with metal ions. These complexes can enhance the contrast in MRI and PET imaging by altering the magnetic properties of the metal ions . The compound acts as a chelating agent, binding to metal ions and stabilizing them in a specific coordination environment .
Comparison with Similar Compounds
The following table and analysis highlight key differences between pyclen and structurally or functionally related macrocyclic ligands:
Compound Name | Structure Features | Metal-Binding Properties | Applications | Key Research Findings |
---|---|---|---|---|
1,4,7,10-Tetraaza-2,6-pyridinophane (pyclen) | 12-membered macrocycle with pyridine ring; 4 N donors | Binds transition metals (Fe³⁺, Cu²⁺) and lanthanides (Tb³⁺) with high stability constants | Antioxidants, MRI contrast agents, amyloid disaggregation | Quantum yield for Tb³⁺ luminescence: 0.72 ; superior Cu²⁺ binding vs. cyclen |
Cyclen (1,4,7,10-tetraazacyclododecane) | 12-membered all-amine macrocycle; 4 N donors | Strong affinity for lanthanides (e.g., Gd³⁺ in MRI agents) and Zn²⁺ | MRI contrast agents (e.g., Dotarem®), radiopharmaceuticals | Lower Tb³⁺ quantum yield (φₜₜ = 0.74) vs. pyclen due to structural rigidity |
Cyclam (1,4,8,11-tetraazacyclotetradecane) | 14-membered macrocycle; 4 N donors | Prefers larger metal ions (e.g., Ni²⁺, Co³⁺) | Catalysis, anticancer agents | Less effective in amyloid disaggregation vs. pyclen |
EDTA (ethylenediamine tetraacetic acid) | Linear hexadentate ligand; 4 carboxylate groups | Binds divalent/trivalent metals (e.g., Ca²⁺, Fe³⁺) with low selectivity | Industrial chelation, food preservation | Poor blood-brain barrier penetration limits therapeutic use |
Dotam (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Cyclen derivative with 4 acetic acid arms | High Gd³⁺ affinity for MRI | ParaCEST MRI contrast agents | Dotami (imidazole-substituted dotam) shows altered CEST effects vs. pyclen due to H-bond networks |
N,N’-di-tert-butyl-2,11-diaza3,3pyridinophane (TBDAP) | Diazapyridinophane with bulky tert-butyl groups | Stabilizes Ni²⁺ complexes via steric shielding | Catalysis, inorganic synthesis | Enhanced thermal stability vs. unsubstituted pyridinophanes |
Structural and Functional Analysis
Macrocyclic Rigidity vs. Flexibility
Pyclen’s pyridine ring introduces rigidity, reducing conformational flexibility compared to cyclen or cyclam. This rigidity enhances metal-binding selectivity, particularly for Cu²⁺ in neurodegenerative contexts . In contrast, cyclen’s all-amine structure allows adaptability, favoring larger lanthanides like Gd³⁺ .
Substituent Effects
- Pyclen vs. TBDAP/CHDAP: Pyclen lacks alkyl substituents, whereas TBDAP and CHDAP feature tert-butyl or cyclohexyl groups. These substituents in diazapyridinophanes improve metal complex stability but reduce solubility .
- Dotam vs. Pyclen : Dotam’s carboxylate arms enable high Gd³⁺ binding for MRI, while pyclen’s pyridine moiety supports redox-active metal sequestration (e.g., Cu²⁺ in Alzheimer’s models) .
Luminescence and Imaging
Pyclen-based Tb³⁺ complexes exhibit a quantum yield (φₜₜ = 0.72) comparable to tacn (φₜₜ = 0.74) but with distinct excitation pathways due to π-π* transitions in the pyridine ring . Cyclen derivatives like dotam require functionalization (e.g., imidazole arms in dotami) to achieve similar CEST effects .
Therapeutic Potential
Pyclen outperforms EDTA in crossing biological barriers and targeting cerebral metal dyshomeostasis . Its hybrid structure (cyclen + pyridine) balances metal affinity and bioavailability, whereas cyclam’s larger ring size limits biomedical applications .
Biological Activity
1,4,7,10-Tetraaza-2,6-pyridinophane, commonly known as pyclen, is a macrocyclic compound with significant interest in bioinorganic chemistry due to its ability to form stable complexes with various metal ions. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
Pyclen consists of a 12-membered ring that incorporates four nitrogen atoms and two pyridine units. This unique structure allows it to function effectively as a ligand in coordination chemistry. The presence of nitrogen significantly influences its electronic properties and reactivity, making it suitable for various biological applications.
The primary mechanism of action for pyclen revolves around its ability to form coordination complexes with metal ions. The lone pairs on the nitrogen atoms interact with metal ions, which leads to the formation of stable chelates. This interaction is crucial for mimicking metalloenzymes such as superoxide dismutase (SOD), which plays a vital role in managing oxidative stress in biological systems .
1. Diagnostic Imaging
Pyclen is utilized as a ligand in magnetic resonance imaging (MRI) and positron emission tomography (PET) contrast agents. Its high kinetic stability allows for effective imaging at lower doses compared to traditional agents. The compound's ability to target lesions with abnormal vascularity enhances its application in clinical diagnostics.
2. Therapeutic Potential
Pyclen has shown promise in therapeutic applications due to its radical scavenging properties and metal chelation abilities. It has been studied for its potential in treating neurodegenerative diseases characterized by oxidative stress and metal ion dysregulation . The incorporation of functional groups into the pyridine ring can further enhance its pharmacological profile by improving binding affinities and reducing toxicity.
Case Studies
-
Metal Complexes and Catalytic Activity
Research has demonstrated that iron complexes of pyclen exhibit significant catalytic activity in organic transformations. These studies reveal how variations in metal identity influence complex stability and reactivity . -
Therapeutic Efficacy in Neurodegeneration
Studies involving derivatives of pyclen have indicated their ability to detoxify reactive oxygen species and prevent the formation of amyloid plaques associated with Alzheimer's disease. In vitro experiments showed that these compounds could effectively chelate transition metals, thus mitigating oxidative stress . -
In Vivo Imaging Studies
In a recent study involving luminescent lanthanide complexes based on pyclen, researchers demonstrated successful targeting of prostate-specific membrane antigens in cancer cells. This study highlighted the potential for pyclen derivatives in enhancing imaging contrast and specificity for tumor detection .
Comparative Analysis
The following table summarizes key compounds related to this compound and their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Diazacyclo-octane | 8-membered diazacyclic | Smaller ring size; less nitrogen content |
1,4-Bis(2-aminoethyl)piperazine | Pseudocyclic amine | Different ring structure; used mainly in drugs |
1,4-Diazabicyclo[2.2.2]octane | Bicyclic diazine | Unique bicyclic structure; strong basicity |
2,6-Diaminopyridine | Linear amine | Linear structure; used in polymer synthesis |
Q & A
Q. What synthetic methodologies are employed to synthesize 1,4,7,10-tetraaza-2,6-pyridinophane, and how is its purity validated?
Basic Research Question
The synthesis typically involves cyclization reactions of precursor amines and pyridine derivatives under controlled pH and temperature. For example, macrocyclic polyamines like this compound are synthesized via template-assisted cyclization or stepwise alkylation of pyridine-containing building blocks . Purity is validated using high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C), and elemental analysis. X-ray crystallography is critical for confirming macrocyclic geometry and ligand conformation .
Q. How does the coordination geometry of this compound influence its metal-chelation properties?
Advanced Research Question
The ligand’s pyridine-nitrogen and amine donors create a distorted octahedral geometry when coordinating metal ions, which can be studied via X-ray crystallography and density functional theory (DFT) calculations. For instance, manganese(II) complexes exhibit distorted octahedral structures due to steric constraints from the pyridinophane backbone, impacting redox stability and catalytic activity . Potentiometric titrations and UV-vis spectroscopy are used to determine metal-binding constants and selectivity for specific ions (e.g., Mn, Fe) under varying pH conditions .
Q. What experimental approaches are used to evaluate this compound derivatives as MRI contrast agents?
Advanced Research Question
Derivatives functionalized with hydrogen-bonding groups (e.g., imidazole) are assessed for chemical exchange saturation transfer (CEST) effects. Saturation transfer NMR and phantom imaging experiments measure CEST signals at specific ppm ranges, correlating with exchangeable protons (e.g., amide or imidazole NH) . Comparative studies with analogous ligands (e.g., DOTA) help identify structural features enhancing sensitivity and selectivity in vivo .
Q. How can researchers investigate the catalytic activity of iron complexes of this compound in water oxidation?
Advanced Research Question
Cyclic voltammetry (CV) and bulk electrolysis are used to study redox behavior and catalytic turnover. Isotopic labeling (O) combined with mass spectrometry identifies oxygen sources in water oxidation. Spectroscopic techniques like Mössbauer and electron paramagnetic resonance (EPR) detect high-valent iron-oxo intermediates (Fe=O or Fe=O), while DFT calculations model reaction pathways and transition states .
Q. What methodologies assess the in vivo stability of radiometal complexes of this compound for nuclear imaging?
Advanced Research Question
Serum stability assays involve incubating Mn or Ga complexes in human or murine serum at 37°C, followed by radio-TLC or HPLC to quantify intact complex over time. Biodistribution studies in murine models track organ uptake and clearance. Structural modifications (e.g., cyclohexyl substituents) improve stability by reducing ligand flexibility, as confirmed by X-ray crystallography .
Q. How does this compound compare to other macrocycles in molecular recognition studies?
Basic Research Question
Fluorescence titration experiments measure binding constants for anions or metal ions. For example, pyridinophane-based probes show higher selectivity for Cu over Zn compared to cyclen derivatives, attributed to the rigid pyridine backbone. Competitive binding assays with EDTA or other chelators validate specificity .
Q. What strategies optimize the antioxidant capacity of this compound-metal complexes?
Advanced Research Question
Electrochemical methods (e.g., CV) assess redox activity, while cellular assays (e.g., DCFH-DA for reactive oxygen species) quantify antioxidant efficacy. Chelation of redox-active metals (e.g., Cu) is studied via UV-vis and EPR to prevent Fenton reactions. Modifying substituents (e.g., hydroxyl groups) enhances radical scavenging, validated in neuronal cell models .
Q. How can researchers resolve contradictions in catalytic efficiency data for pyridinophane complexes?
Methodological Guidance
Contradictions may arise from varying experimental conditions (pH, oxidant concentration). Controlled studies with standardized protocols (e.g., fixed [Ce] in water oxidation) and kinetic profiling (initial rate vs. turnover frequency) isolate contributing factors. Spectroscopic monitoring (e.g., UV-vis kinetics) identifies intermediate species that may deactivate the catalyst .
Q. What techniques characterize the hydrogen-bonding networks in this compound derivatives?
Basic Research Question
Solid-state NMR and X-ray crystallography reveal hydrogen-bonding patterns between amine/imine protons and water molecules or counterions. Solution-state NMR (e.g., H-N HSQC) maps proton exchange rates, while IR spectroscopy detects NH stretching frequencies indicative of hydrogen bonding .
Q. How do structural modifications of this compound enhance its targeting in theranostic applications?
Advanced Research Question
Conjugation to targeting vectors (e.g., monoclonal antibodies) is validated via MALDI-TOF or HPLC-MS. In vitro binding assays (e.g., surface plasmon resonance) quantify affinity for biomarkers (e.g., PSMA in prostate cancer). Preclinical PET/CT imaging evaluates tumor uptake of radiolabeled conjugates, with blocking studies confirming specificity .
Properties
IUPAC Name |
3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10-8-13-6-4-12-5-7-14-9-11(3-1)15-10/h1-3,12-14H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMUPMQUMCDOKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=CC=C2)CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343011 | |
Record name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78668-34-5 | |
Record name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.